molecular formula C17H35NO2 B8448256 Dodecyl 2-amino-3-methylbutanoate

Dodecyl 2-amino-3-methylbutanoate

Cat. No.: B8448256
M. Wt: 285.5 g/mol
InChI Key: ZPAXKQNZIUNMHH-UHFFFAOYSA-N
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Description

Dodecyl 2-amino-3-methylbutanoate is a branched-chain amino acid ester featuring a dodecyl (C12) alkyl chain esterified to the carboxyl group of 2-amino-3-methylbutanoic acid (a valine derivative). Its structure distinguishes it from simpler esters (e.g., methyl laurate) and other amino acid derivatives, as the dodecyl chain enhances lipid solubility and may influence self-assembly behaviors in aqueous environments .

Properties

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

dodecyl 2-amino-3-methylbutanoate

InChI

InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3/h15-16H,4-14,18H2,1-3H3

InChI Key

ZPAXKQNZIUNMHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Esters with Modified Ester Groups

2-(Nitroxy) Ethyl 2-Amino-3-Methylbutanoate
  • Structure : The ester group is a nitroxyethyl (O2N-O-CH2CH2-) moiety instead of dodecyl.
  • Key Differences: Solubility: The nitroxy group increases polarity compared to the dodecyl chain, enhancing water solubility. Biological Activity: This compound acts as a nitric oxide (NO) donor, improving vasodilation and exercise performance in clinical studies . Applications: Primarily used in dietary supplements for cardiovascular health and sports nutrition, unlike the surfactant or drug delivery focus of the dodecyl derivative .
Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride
  • Structure: Features a methyl ester and a methylamino group on a dimethyl-substituted butanoate backbone.
  • Key Differences :
    • Steric Effects : The 3,3-dimethyl substitution creates steric hindrance, affecting reactivity and crystallization kinetics .
    • Ionic Character : The hydrochloride salt form enhances solubility in polar solvents, contrasting with the neutral, hydrophobic dodecyl derivative .

Alkyl Esters with Similar Chain Lengths

Dodecyl Vinyl Ether
  • Structure : A dodecyl chain attached to a vinyl ether group (CH2=CH-O-C12H25).
  • Key Differences: Reactivity: The vinyl ether group undergoes polymerization or hydrolysis more readily than the stable amide linkage in the target compound . Applications: Used in polymer chemistry and industrial surfactants, lacking the amino acid’s biochemical relevance .
Methyl Laurate (Dodecanoic Acid Methyl Ester)
  • Structure: A simple methyl ester of dodecanoic acid (C11H23COOCH3).

Surfactants with Shared Alkyl Chains

Sodium Dodecyl Sulfate (SDS)
  • Structure : An anionic surfactant with a dodecyl chain and sulfate head group.
  • Key Differences: Charge: SDS is negatively charged, whereas the amino group in dodecyl 2-amino-3-methylbutanoate may confer cationic or zwitterionic properties depending on pH. Crystallization Behavior: SDS forms micelles and hexagonal crystals in water, influenced by additives like metal ions, whereas the amino ester’s crystallization is likely dominated by hydrogen bonding .

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight (g/mol) Solubility in Water Key Functional Groups Primary Applications
This compound ~287.4 Low Amino, ester, dodecyl Surfactants, drug delivery
2-(Nitroxy) ethyl derivative ~234.2 Moderate Nitroxy, amino, ester Dietary supplements
SDS 288.38 High Sulfate, dodecyl Detergents, biochemistry
Methyl laurate 214.34 Very low Ester, dodecyl Cosmetics, biodiesel

Key Insights:

  • Biological Activity: The nitroxyethyl derivative’s NO-releasing capability highlights how ester group modifications can drastically alter pharmacological profiles compared to the dodecyl variant .
  • Surfactant Behavior: SDS’s anionic nature enables micelle formation, while the amino group in this compound may promote pH-dependent aggregation or interaction with biomembranes .
  • Synthetic Challenges: Branched esters like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate require precise protection/deprotection steps, whereas the dodecyl derivative’s synthesis likely focuses on esterification of valine analogs .

Preparation Methods

Reaction Mechanism and Conditions

The most traditional method involves acid-catalyzed esterification of L-valine with dodecanol. Sulfuric acid (H2_2SO4_4) or hydrochloric acid (HCl) serves as the catalyst, facilitating protonation of the carboxylic acid group in L-valine. The nucleophilic attack by dodecanol forms a tetrahedral intermediate, followed by water elimination to yield the ester.

Reaction Equation :

L-Valine+DodecanolH+Dodecyl 2-amino-3-methylbutanoate+H2O\text{L-Valine} + \text{Dodecanol} \xrightarrow{\text{H}^+} \text{Dodecyl 2-amino-3-methylbutanoate} + \text{H}_2\text{O}

Optimization Strategies :

  • Excess Alcohol : A 5:1 molar ratio of dodecanol to L-valine drives equilibrium toward ester formation.

  • Azeotropic Water Removal : Solvents like toluene or xylene (10–20% v/v) enable continuous water removal via Dean-Stark apparatus.

  • Temperature : Reactions typically proceed at 80–110°C for 6–24 hours.

Case Study: Continuous Alcohol Addition

A patent (US20200362266A1) demonstrated that continuous addition of alcohol while distilling off water significantly improves yields. For example, L-valine methyl ester synthesis achieved 96.7% yield using this approach. Adapting this to dodecanol would require maintaining temperatures ≥85°C and incremental dodecanol addition over 4–6 hours.

Steglich Esterification

Carbodiimide-Mediated Coupling

Steglich esterification employs carbodiimides (e.g., DCC, DIC) and catalytic DMAP to activate the carboxylic acid. This method avoids racemization, making it ideal for chiral amino acids.

Reaction Equation :

L-Valine+DodecanolDCC/DMAPDodecyl 2-amino-3-methylbutanoate+DCU\text{L-Valine} + \text{Dodecanol} \xrightarrow{\text{DCC/DMAP}} \text{this compound} + \text{DCU}

Conditions :

  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : Room temperature (20–25°C).

  • Yield : 75–90% with 1.2 equivalents of DCC and 0.1 equivalents of DMAP.

Industrial Applications

A study on dysoxylactam A synthesis utilized EDCl (a water-soluble carbodiimide) for esterification, achieving 79% yield under similar conditions. This method’s scalability is limited by the cost of carbodiimides and DCU byproduct removal.

Supercritical Alcohol Esterification

Process Overview

Supercritical alcohol methods (e.g., using ethanol or methanol above critical temperatures and pressures) enable catalyst-free esterification. For dodecanol (critical temperature: 316°C, critical pressure: 14.3 MPa), this approach requires specialized reactors.

Advantages :

  • No acid/base catalysts.

  • High conversion rates (≥95%) in 1–2 hours.

Limitations :

  • Energy-intensive equipment.

  • Limited data on amino acid compatibility.

TPPO/Oxalyl Chloride Method

Novel Coupling System

Triphenylphosphine oxide (TPPO) with oxalyl chloride ((COCl)2_2) forms a reactive intermediate that esterifies carboxylic acids at room temperature.

Reaction Equation :

L-Valine+DodecanolTPPO/(COCl)2Dodecyl 2-amino-3-methylbutanoate+HCl\text{L-Valine} + \text{Dodecanol} \xrightarrow{\text{TPPO/(COCl)}_2} \text{this compound} + \text{HCl}

Conditions :

  • Solvent : DCM.

  • Yield : 85–92% in 1 hour.

Comparative Efficiency

This method outperforms classical acid catalysis in yield and reaction time but requires anhydrous conditions and generates HCl gas.

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield Advantages Limitations
Acid-CatalyzedH2_2SO4_4/HCl80–110°C6–24 h70–85%Low cost, scalableRacemization risk, corrosive conditions
SteglichDCC/DMAP20–25°C12–24 h75–90%No racemization, mild conditionsCostly reagents, DCU removal
Supercritical AlcoholNone>316°C1–2 h≥95%Catalyst-free, fastHigh energy input, specialized equipment
TPPO/Oxalyl ChlorideTPPO/(COCl)2_220–25°C1 h85–92%Rapid, high yieldAnhydrous requirements, HCl generation

Industrial and Research Considerations

Racemization Mitigation

Steglich and enzymatic methods preserve L-valine’s chirality, critical for pharmaceutical applications. Acid-catalyzed methods may induce up to 5% racemization at elevated temperatures.

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance solubility but complicate purification.

  • Non-Polar Solvents : Toluene minimizes side reactions but requires azeotropic distillation.

Green Chemistry Trends

Supercritical and TPPO methods align with green chemistry principles by reducing catalyst use and reaction times .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Dodecyl 2-amino-3-methylbutanoate, and what reaction parameters critically influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of 2-amino-3-methylbutanoic acid with dodecyl alcohol under acidic or enzymatic catalysis. Key parameters include temperature control (60–80°C to avoid racemization ), solvent selection (e.g., dichloromethane for improved solubility ), and protection/deprotection strategies for the amino group to prevent side reactions. Patent literature highlights the use of chiral auxiliaries to maintain enantiomeric purity during multi-step syntheses .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • CE-SDS : Capillary electrophoresis with sodium dodecyl sulfate provides high-resolution purity analysis (detection limits <1% impurities) and is superior to traditional SDS-PAGE due to automation and reproducibility .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • NMR/Mass Spectrometry : 1^1H/13^13C NMR confirms ester bond formation (δ 4.1–4.3 ppm for dodecyl-O), while high-resolution MS validates molecular weight (e.g., ESI+ expected [M+H]+^+ at 287.3 Da) .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer : Solubility is highest in apolar solvents (e.g., hexane, chloroform) due to the dodecyl chain. Stability studies in aqueous buffers (pH 4–9) show hydrolysis at extremes; use lyophilization for long-term storage. Surfactant-like behavior in micellar systems (e.g., SDS analogs ) suggests compatibility with lipid-rich matrices.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer : Discrepancies in NMR/IR peaks may arise from polymorphic forms or solvate formation. Use dynamic light scattering (DLS) to detect aggregates and variable-temperature NMR to identify conformational flexibility . Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What experimental strategies mitigate racemization during synthesis?

  • Methodological Answer : Racemization occurs at elevated temperatures (>80°C) or under strong acidic conditions. Mitigation strategies include:

  • Low-temperature coupling : Use coupling agents like DCC/DMAP at 0–5°C .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) provide stereoselective esterification with >95% enantiomeric excess .
  • In-line monitoring : Chiral HPLC or circular dichroism spectroscopy tracks enantiopurity in real-time .

Q. How should stability studies be designed to assess degradation under varying pH, temperature, and oxidative conditions?

  • Methodological Answer : Accelerated stability protocols include:

  • Forced degradation : Expose to 0.1 M HCl/NaOH (24 hrs, 40°C) or 3% H2_2O2_2 to identify hydrolysis/oxidation pathways .
  • LC-MS/MS : Quantify degradation products (e.g., free amino acid or dodecanol) with a C18 column and gradient elution (0.1% formic acid/acetonitrile) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What methodologies assess interactions between this compound and biological macromolecules (e.g., proteins, lipid bilayers)?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for surfactant-protein interactions .
  • Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics using immobilized liposomes or albumin .
  • Fluorescence anisotropy : Tracks membrane fluidity changes in lipid bilayers .

Q. How can researchers optimize experimental design for scaling synthesis while minimizing byproduct formation?

  • Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., reactant molar ratio, catalyst loading). Pilot-scale reactors should employ continuous-flow systems to enhance heat/mass transfer and reduce side reactions . Monitor byproducts via GC-MS or inline FTIR .

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